REACTION_CXSMILES
|
[Cl-].[C:2]([C:5]1[CH:17]=[CH:16][C:8]([CH2:9][NH+:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:7][CH:6]=1)(O)=[O:3].CN(C=O)C.S(Cl)([Cl:25])=O>C1(C)C=CC=CC=1>[N:10]1([CH2:9][C:8]2[CH:16]=[CH:17][C:5]([C:2]([Cl:25])=[O:3])=[CH:6][CH:7]=2)[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1 |f:0.1|
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Name
|
4-(4-carboxy-benzyl)-morpholin-4-ium chloride
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(=O)(O)C1=CC=C(C[NH+]2CCOCC2)C=C1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200 mL round-bottom flask fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
WASH
|
Details
|
the solid washed with pentane
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CC1=CC=C(C(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |